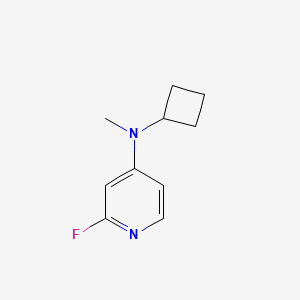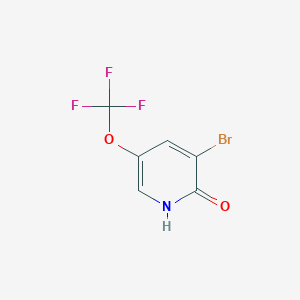
3-Bromo-5-trifluoromethoxy-pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-trifluoromethoxy-pyridin-2-ol is a chemical compound with the molecular formula C6H3BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a trifluoromethoxy group at the fifth position, and a hydroxyl group at the second position on the pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-trifluoromethoxy-pyridin-2-ol can be achieved through various synthetic routes. One common method involves the bromination of 5-trifluoromethoxy-pyridin-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 5-trifluoromethoxy-pyridin-2-ol is reacted with a brominating agent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-trifluoromethoxy-pyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-trifluoromethoxy-pyridin-2-ol or 3-thio-5-trifluoromethoxy-pyridin-2-ol can be formed.
Oxidation Products: Oxidation of the hydroxyl group can yield 3-bromo-5-trifluoromethoxy-pyridine-2-one.
Reduction Products: Reduction can lead to the formation of 3-bromo-5-trifluoromethoxy-pyridine or 3-bromo-5-trifluoromethoxy-pyridin-2-amine.
Aplicaciones Científicas De Investigación
3-Bromo-5-trifluoromethoxy-pyridin-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-trifluoromethoxy-pyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, further influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-trifluoromethoxy-pyridine
- 3-Bromo-5-trifluoromethyl-pyridin-2-ol
- 5-Bromo-3-trifluoromethyl-2-pyridinol
Uniqueness
3-Bromo-5-trifluoromethoxy-pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3BrF3NO2 |
|---|---|
Peso molecular |
257.99 g/mol |
Nombre IUPAC |
3-bromo-5-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO2/c7-4-1-3(2-11-5(4)12)13-6(8,9)10/h1-2H,(H,11,12) |
Clave InChI |
XYJFVVJTOWOLBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


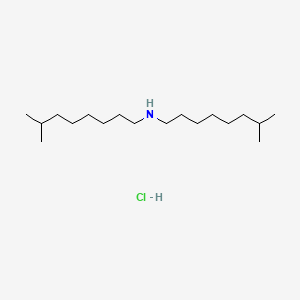
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
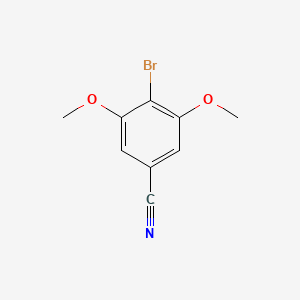

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
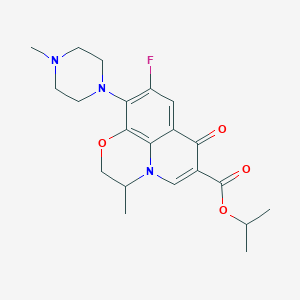
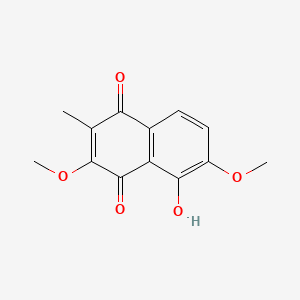
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

